molecular formula C11H17N B100725 N-(3-Methylbenzyl)propan-1-amine CAS No. 16096-52-9

N-(3-Methylbenzyl)propan-1-amine

Cat. No.: B100725
CAS No.: 16096-52-9
M. Wt: 163.26 g/mol
InChI Key: LBKKIUWNPPDLGG-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)propan-1-amine is an organic compound with the molecular formula C10H15N. It is also known as 3-(3-Methylphenyl)-1-propanamine. This compound is part of the amine class and is characterized by the presence of an amine group attached to a propyl chain, which is further connected to a 3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)propan-1-amine typically involves the reaction of 3-methylbenzyl chloride with propylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methylbenzyl)propan-1-amine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft and enhanced neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylbenzyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKKIUWNPPDLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640850
Record name N-[(3-Methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16096-52-9
Record name N-[(3-Methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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